molecular formula C10H10BrNO4 B13540293 2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid

2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid

Cat. No.: B13540293
M. Wt: 288.09 g/mol
InChI Key: LJBLVCSCVUJGOP-UHFFFAOYSA-N
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Description

2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid is an organic compound that features a unique structure combining an amino acid moiety with a brominated benzo-dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 8-bromo-2,3-dihydrobenzo[b][1,4]dioxin with glycine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN₃) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of the corresponding de-brominated compound.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino acid moiety and brominated aromatic ring. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-2-(8-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid: Similar structure but with a fluorine atom instead of bromine.

    2-Amino-2-(8-iodo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid lies in its brominated aromatic ring, which can impart distinct electronic and steric properties compared to its halogenated analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

2-amino-2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid

InChI

InChI=1S/C10H10BrNO4/c11-6-3-5(8(12)10(13)14)4-7-9(6)16-2-1-15-7/h3-4,8H,1-2,12H2,(H,13,14)

InChI Key

LJBLVCSCVUJGOP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C(C(=O)O)N

Origin of Product

United States

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